molecular formula C17H16ClFO B1327732 3'-Chloro-3-(2,6-dimethylphenyl)-5'-fluoropropiophenone CAS No. 898755-14-1

3'-Chloro-3-(2,6-dimethylphenyl)-5'-fluoropropiophenone

Cat. No.: B1327732
CAS No.: 898755-14-1
M. Wt: 290.8 g/mol
InChI Key: WGYLRAHZWOZUGA-UHFFFAOYSA-N
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Description

3'-Chloro-3-(2,6-dimethylphenyl)-5'-fluoropropiophenone (molecular formula: C₁₆H₁₄ClFOS, molecular weight: 308.80 g/mol) is a halogenated aromatic ketone characterized by a propiophenone backbone with chloro and fluoro substituents at the 3' and 5' positions, respectively, and a 2,6-dimethylphenyl group at the 3-position . The 2,6-dimethylphenyl group imparts significant steric hindrance and symmetry, influencing its chemical stability and reactivity.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)16(11)6-7-17(20)13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYLRAHZWOZUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644806
Record name 1-(3-Chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-14-1
Record name 1-(3-Chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

Substituent Positional Isomers: 3'-Chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone

A key positional isomer, 3'-chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone (CAS: 2007916-01-8), differs in the substitution pattern of the dimethylphenyl group (3,4-dimethyl vs. 2,6-dimethyl) .

Property Target Compound 3,4-Dimethylphenyl Analog
Substituent Positions 2,6-dimethylphenyl 3,4-dimethylphenyl
Steric Effects Symmetric, reduced steric strain Asymmetric, higher steric strain
Electronic Effects Electron-donating methyl groups at meta positions Electron-donating groups at para and ortho positions
Stability Likely higher due to symmetry Potentially lower due to steric clash

The 2,6-dimethyl configuration in the target compound enhances symmetry, minimizing steric interactions between substituents and the ketone group. In contrast, the 3,4-isomer’s asymmetry may reduce stability during synthesis or storage .

Functional Group Variants: 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone

Replacing the 2,6-dimethylphenyl group with a 4-thiomethylphenyl moiety (CAS: 898781-63-0) introduces a sulfur atom, altering electronic and physical properties .

Property Target Compound 4-Thiomethylphenyl Analog
Functional Group Methyl (CH₃) Thiomethyl (SCH₃)
Electronegativity Lower (C-H bond) Higher (S atom)
Reactivity Less polarizable Enhanced nucleophilic potential
Molecular Weight 308.80 g/mol 308.80 g/mol

However, sulfur’s larger atomic radius may reduce solubility in nonpolar solvents compared to the target compound .

Polar Derivatives: 3-(3-Chloro-5-fluorophenyl)-5-methoxyphenol

This phenolic derivative (CAS: 1261960-75-1) replaces the propiophenone backbone with a phenolic ring and adds a methoxy group, drastically altering polarity .

Property Target Compound Phenolic Analog
Key Groups Chloro, fluoro, methyl Chloro, fluoro, hydroxyl, methoxy
Polarity Lipophilic Hydrophilic
Hydrogen Bonding Limited Significant (via -OH and -OCH₃)
Applications Likely industrial intermediates Potential pharmaceutical use

The phenolic analog’s hydroxyl and methoxy groups enhance solubility in aqueous media, making it suitable for biological applications. In contrast, the target compound’s lipophilicity favors lipid-based systems .

Data Tables for Quick Comparison

Table 1: Structural and Electronic Properties

Compound Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound 2,6-dimethylphenyl Cl, F, ketone 308.80
3,4-Dimethylphenyl Analog 3,4-dimethylphenyl Cl, F, ketone Not reported
4-Thiomethylphenyl Analog 4-thiomethylphenyl Cl, F, ketone 308.80
Phenolic Analog 3-Cl-5-F-phenyl, 5-OCH₃ -OH, -OCH₃ Varies by derivative

Table 2: Solubility and Reactivity

Compound Solubility Profile Reactivity at Ketone
Target Compound Lipophilic solvents Moderate
4-Thiomethylphenyl Analog Moderate in polar solvents High
Phenolic Analog Aqueous solvents Low (due to -OH)

Biological Activity

3'-Chloro-3-(2,6-dimethylphenyl)-5'-fluoropropiophenone (CAS No. 898755-14-1) is a synthetic organic compound belonging to the class of substituted propiophenones. Its unique chemical structure, characterized by the presence of chlorine and fluorine substituents, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and experimental findings.

  • Molecular Formula : C17H16ClFO
  • Molecular Weight : 290.76 g/mol
  • IUPAC Name : 1-(3-chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)-1-propanone
  • Purity : 97% .

The biological activity of this compound is hypothesized to involve interactions with specific enzyme targets due to its substituents that can influence electronic properties and steric effects. The presence of electron-withdrawing groups like chlorine and fluorine can enhance binding affinity to target enzymes through hydrogen bonding and electrostatic interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of halogen atoms can enhance the radical scavenging ability, making it a candidate for further studies in oxidative stress-related conditions.

Enzyme Inhibition

Recent studies have shown that structurally related compounds can act as inhibitors for various enzymes:

  • α-Glucosidase Inhibition : Compounds with similar substituents have demonstrated potent inhibitory effects against α-glucosidase, which is critical in managing postprandial blood glucose levels. The IC50 values reported for related compounds range from 2.50 µM to 31.40 µM, suggesting that modifications in substituents significantly affect enzyme inhibition potency .
CompoundIC50 (μM)Target Enzyme
Compound 62.50 ± 0.30α-Glucosidase
Compound 73.20 ± 0.10α-Glucosidase
Acarbose5.30 ± 0.30α-Glucosidase

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of various derivatives of propiophenones, including those with chlorinated and fluorinated moieties:

  • A study indicated that a structurally similar compound demonstrated significant inhibition against urease and α-glucosidase enzymes, suggesting that the presence of halogens enhances biological activity through improved binding interactions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

  • Electron-Withdrawing Groups : The presence of fluorine and chlorine increases the acidity of adjacent hydrogen atoms, enhancing binding affinity.
  • Steric Hindrance : The positioning of methyl groups on the phenyl ring affects the spatial orientation and accessibility to enzyme active sites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3'-Chloro-3-(2,6-dimethylphenyl)-5'-fluoropropiophenone?

  • Methodology : A plausible approach involves Friedel-Crafts acylation, where 2,6-dimethylbenzene reacts with a chloro-fluoro-substituted propanoyl chloride derivative. Precursors like 3-chloro-5-fluorobenzaldehyde (CAS 90390-49-1, ) or 2,6-dichloro-3-fluoroacetophenone ( ) may serve as intermediates. Purification typically employs column chromatography with silica gel and a gradient solvent system (e.g., hexane/ethyl acetate). Confirm purity via HPLC (>97% by HPLC, as in ).

Q. How should researchers characterize the compound’s structural integrity?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., distinguishing 3'-chloro and 5'-fluoro groups).
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., C16_{16}H14_{14}ClFO as in ).
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated in triazole derivatives ().

Q. What safety protocols are critical during handling?

  • Methodology :

  • Use fume hoods and PPE (gloves, goggles) due to unknown chronic toxicity ().
  • Follow waste disposal guidelines: Segregate halogenated waste and collaborate with certified disposal agencies ( ).
  • Monitor airborne concentrations using PAC criteria (e.g., PAC-1: 2.1 mg/m³ for similar chlorophenols, ).

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodology :

  • Perform 2D NMR (COSY, NOESY) to resolve overlapping signals caused by aromatic substituents.
  • Compare with structurally analogous compounds (e.g., 3-(3-Chloro-5-fluorophenyl)-1-propene, ).
  • Validate via computational chemistry : Simulate NMR spectra using DFT-based tools (e.g., Gaussian) to match experimental data.

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodology :

  • Catalyst screening : Test Lewis acids (e.g., AlCl3_3, FeCl3_3) for Friedel-Crafts efficiency.
  • Solvent optimization : Use dichloromethane or nitrobenzene for improved acylation kinetics.
  • Process monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., ketone intermediates in ).

Q. How to assess ecological risks when toxicity data is unavailable?

  • Methodology :

  • Read-across analysis : Compare with structurally similar compounds (e.g., 3-Chlorophenanthrene, ) to estimate persistence or bioaccumulation.
  • In silico modeling : Use tools like EPI Suite to predict biodegradation ( ).
  • Microtox assays : Conduct acute toxicity tests on Vibrio fischeri as a preliminary ecotoxicological screen.

Q. What computational methods validate the compound’s electronic properties for material science applications?

  • Methodology :

  • DFT calculations : Analyze HOMO-LUMO gaps and dipole moments using software like ORCA or NWChem (e.g., PubChem data in ).
  • Molecular docking : Study interactions with biological targets if applicable (e.g., triazole derivatives in ).

Data Contradiction and Resolution

Q. How to address conflicting crystallographic and spectroscopic data for the compound’s conformation?

  • Methodology :

  • Re-examine crystallization conditions : Solvent polarity and temperature may induce conformational polymorphism ().
  • Use variable-temperature NMR to probe dynamic behavior in solution.
  • Cross-reference with solid-state NMR or PXRD to reconcile differences between solution and solid-state structures.

Methodological Tables

Table 1 : Key Spectral Benchmarks for Structural Validation

TechniqueExpected DataReference
1^1H NMRδ 2.35 (s, 6H, CH3_3), δ 7.2–7.8 (m, aromatic H)
HRMS[M+H]+^+ m/z 294.05 (C16_{16}H14_{14}ClFO)
IR1680 cm1^{-1} (C=O stretch)

Table 2 : Ecotoxicological Risk Assessment Workflow

StepMethodPurpose
1Read-across analysis ( )Estimate persistence/toxicity
2EPI Suite predictionModel biodegradation pathways
3Microtox assay ()Acute toxicity screening

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